molecular formula C13H12S2 B8418619 1,3-Dithiolane, 2-(1-naphthalenyl)- CAS No. 86201-62-9

1,3-Dithiolane, 2-(1-naphthalenyl)-

Cat. No. B8418619
M. Wt: 232.4 g/mol
InChI Key: NGGPIDVNWKTPLT-UHFFFAOYSA-N
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Patent
US04575565

Procedure details

Following the general procedure as in Example 1, 38.27 gm (0.245 moles) of α-naphthaldehyde and 23.58 gm (0.25 moles) of 1,2-ethanedithiol gave, after evacuating the volatiles, 54.56 gm (0.235 moles) of an orange colored oil (96% yield).
Quantity
38.27 g
Type
reactant
Reaction Step One
Quantity
23.58 g
Type
reactant
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
[C:1]1([CH:11]=O)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[CH2:13]([SH:16])[CH2:14][SH:15]>>[C:1]1([CH:11]2[S:16][CH2:13][CH2:14][S:15]2)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
38.27 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)C=O
Step Two
Name
Quantity
23.58 g
Type
reactant
Smiles
C(CS)S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
gave

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC2=CC=CC=C12)C1SCCS1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.235 mol
AMOUNT: MASS 54.56 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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